N-(5-chloro-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide
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Description
N-(5-chloro-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide, also known as CPI-1189, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Cyclization and Spirocyclic Compounds Synthesis
Isonicotinamides with specific substituents undergo cyclization when induced by an electrophile, leading to the formation of spirocyclic compounds. This process results in the dearomatization of both nucleophilic and electrophilic heterocycles, highlighting the compound's utility in synthesizing complex molecular structures (H. Brice & J. Clayden, 2009).
Radiolabeled Compounds for PET Imaging
The synthesis of carbon-11-labeled isonicotinamides demonstrates the compound's potential as a PET imaging agent for investigating GSK-3 enzyme activity in Alzheimer's disease. These labeled compounds were prepared with high radiochemical yield and purity, offering a tool for neuroimaging studies (Mingzhang Gao, Min Wang, & Q. Zheng, 2017).
Antitumor Medicines Development
N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2 were synthesized, showing potential as antitumor medicines. X-ray diffraction analysis established the structures of these complexes, contributing to the development of new chemotherapeutic agents (B. S. Fedorov et al., 2001).
Anticonvulsant Agents Discovery
A new series of N-substituted-3-chloro-2-azetidinone derivatives were synthesized and exhibited excellent anticonvulsant activity without neurotoxicity. This finding suggests the compound's significance in creating new treatments for epilepsy (Hozaifa Hasan et al., 2011).
Supramolecular Chemistry and Co-crystal Formation
Isonicotinamide's use in co-crystallization with various carboxylic acids to form new solid forms illustrates its role in supramolecular chemistry. These co-crystals and hydrates offer insights into hydrogen bonding and noncovalent interactions, contributing to the understanding of crystal engineering (Yuting Zhang et al., 2021).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-2-5-14(18)9-15(11)20-17(21)13-6-7-19-16(8-13)22-10-12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLXHJDPFYDNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide |
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